(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine
Overview
Description
(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine: is a chemical compound that features a pyrazole ring substituted with a trifluoromethyl group and a cyclopentyl group, along with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the cyclization of hydrazines with 1,3-diketones or β-diketones. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfone. The cyclopentyl group is usually added through a subsequent alkylation reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The amine group can be oxidized to form nitro compounds or amides.
Reduction: : The trifluoromethyl group can be reduced under specific conditions.
Substitution: : The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: : Electrophilic substitution might involve reagents like bromine or iodine, while nucleophilic substitution could use alkyl halides or amines.
Major Products Formed
Oxidation: : Nitro compounds, amides, and other oxidized derivatives.
Reduction: : Reduced trifluoromethyl derivatives.
Substitution: : Substituted pyrazoles with various functional groups.
Scientific Research Applications
(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studying the biological activity of pyrazole derivatives.
Medicine: : Investigating its potential as a pharmaceutical agent, particularly in drug discovery and development.
Industry: : Use in the production of agrochemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it might interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would vary based on the biological system and the specific reactions taking place.
Comparison with Similar Compounds
(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine: can be compared to other pyrazole derivatives, such as 1-[(1R,3R)-3-(trifluoromethyl)cyclopentyl]methanamine and {1-[3-(trifluoromethyl)phenyl]cyclopentyl}methanamine . While these compounds share structural similarities, the presence of the cyclopentyl group and the specific substitution pattern in This compound
Conclusion
This compound: is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable target for research and development.
Biological Activity
(1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings, including its synthesis, biological mechanisms, and therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a cyclopentyl group and a trifluoromethyl group, which often enhances biological activity through improved binding affinity to target proteins. The molecular formula is with a molecular weight of approximately 248.01 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Suzuki-Miyaura Coupling : A widely-used transition metal-catalyzed reaction that forms carbon-carbon bonds under mild conditions.
- Reduction Reactions : Using agents such as lithium aluminum hydride to convert functional groups into amines.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including various enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Anticancer Activity
Research indicates that compounds with similar structures can inhibit key pathways involved in cancer cell proliferation. For example, studies have shown that trifluoromethyl-substituted pyrazoles can affect the DNA damage response (DDR), particularly through inhibition of PARP enzymes, which are crucial for DNA repair mechanisms .
Neuroprotective Effects
There is emerging evidence suggesting that derivatives of pyrazole compounds may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role.
Case Studies
Toxicology and Safety
While the biological activities are promising, the safety profile must be thoroughly evaluated. Preliminary studies indicate that compounds containing trifluoromethyl groups can exhibit varying degrees of toxicity depending on their structure and dosage .
Properties
IUPAC Name |
[2-cyclopentyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3/c11-10(12,13)9-5-8(6-14)16(15-9)7-3-1-2-4-7/h5,7H,1-4,6,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTIBONSALJFAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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